

commercial availability of 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-carboxypyridine-5-boronic acid

Cat. No.: B1527647

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability and Application of **2-Fluoro-3-carboxypyridine-5-boronic acid**

Introduction: A Versatile Building Block for Modern Chemistry

2-Fluoro-3-carboxypyridine-5-boronic acid is a specialized heterocyclic organic compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a fluorine atom, a carboxylic acid group, and a boronic acid moiety, makes it a highly valuable and versatile building block. The strategic placement of these functional groups allows for the synthesis of complex molecular architectures, with the fluorine atom notably serving to modulate the physicochemical properties, such as pKa and metabolic stability, of the resulting compounds.

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety considerations, and synthetic applications of **2-Fluoro-3-carboxypyridine-5-boronic acid**. It is intended to serve as a practical resource for scientists and drug development professionals seeking to incorporate this valuable reagent into their research and development workflows.

Chemical Identity and Properties

Correctly identifying a chemical reagent is the first step in any successful experimental plan.

The key identifiers and properties for **2-Fluoro-3-carboxypyridine-5-boronic acid** are summarized below.

Property	Value
CAS Number	1451393-51-3 [1]
Molecular Formula	C ₆ H ₅ BFNO ₄ [1]
Molecular Weight	184.92 g/mol [1]
IUPAC Name	5-(dihydroxyboranyl)-2-fluoropyridine-3-carboxylic acid [1]
InChI Key	NINXDEFTKZXEEA-UHFFFAOYSA-N [1]
Canonical SMILES	O=C(O)C1=CC(B(O)O)=CN=C1F [1]
Typical Purity	≥95% [1]

Commercial Availability and Procurement

2-Fluoro-3-carboxypyridine-5-boronic acid is available from a number of specialized chemical suppliers. Researchers should note that availability, pricing, and purity may vary between suppliers and should be confirmed at the time of ordering.

Supplier	Product Code	Purity	Available Pack Sizes
Fluorochem	F628001	≥95%	1 g, 5 g [1]
AOBChem	5g, 10g [2]		
Matrix Scientific	5g, 25g, 100g [3]		
Oakwood Chemical	019469	1g, 5g, 10g, 25g, 100g [4]	

Note: Pricing is subject to change and should be verified with the respective supplier.

Physicochemical Properties, Stability, and Storage

Boronic acids as a class of compounds present unique formulation and handling challenges. While specific data for **2-Fluoro-3-carboxypyridine-5-boronic acid** is not extensively published, general principles for boronic acids apply.

Solubility and Formulation: Boronic acid-containing compounds can exhibit low aqueous solubility.^[5] A common issue is the formation of a less soluble, trimeric boroxine species through dehydration.^[5] Formulators have found that lyophilizing boronic acids in the presence of polyols, such as mannitol, can increase solubility by forming boronic acid esters and preventing boroxine formation.^[5]

Stability and Storage: For safe and effective use, proper storage is critical. Based on safety data for structurally related compounds, the following storage conditions are recommended:

- **Storage Temperature:** Store refrigerated.^[6]
- **Conditions to Avoid:** Incompatible products, excess heat, and dust formation should be avoided.^[7]
- **Container:** Keep the container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.^[6]
- **Incompatible Materials:** Strong oxidizing agents and strong acids are incompatible.^[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Fluoro-3-carboxypyridine-5-boronic acid**. The following information is synthesized from safety data sheets of the compound and its analogs.

Hazard Identification:

- **GHS Pictogram:** GHS07 (Harmful/Irritant)^[1]
- **Signal Word:** Warning^[1]
- **Hazard Statements:**

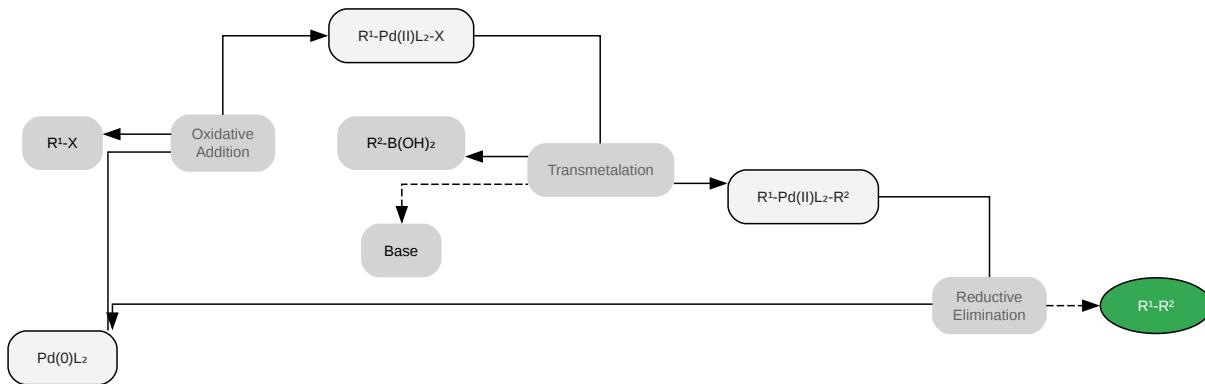
- H302: Harmful if swallowed.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.[[8](#)]
- Skin Protection: Wear protective gloves and clothing.[[8](#)]
- Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a particle respirator may be necessary.[[8](#)][[9](#)]

First-Aid Measures:

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[[7](#)]
- In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[[7](#)]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[[6](#)][[7](#)]
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[[7](#)]


Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **2-Fluoro-3-carboxypyridine-5-boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and

heteroaryl structures prevalent in pharmaceuticals.[10] The boronic acid serves as the organoboron component, coupling with an aryl or heteroaryl halide.

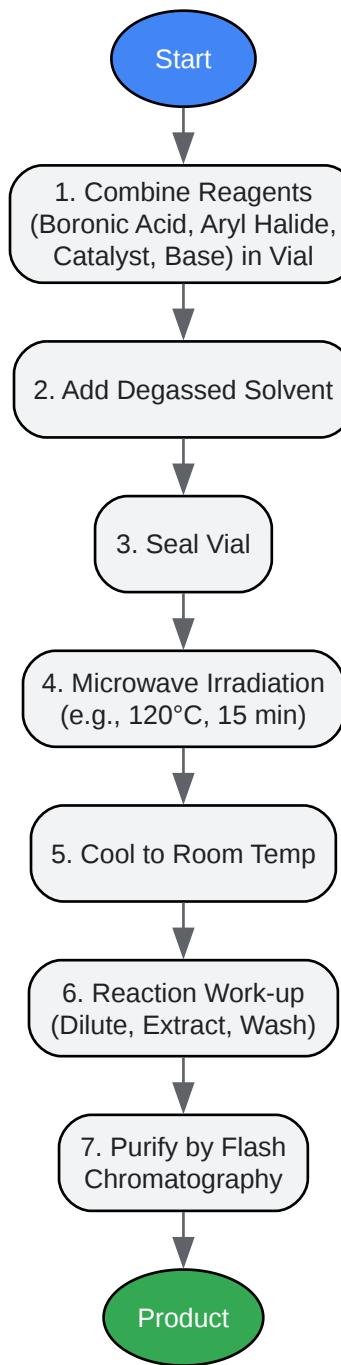
Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling


Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times and improved yields.[10] The following is a general protocol adaptable for coupling **2-Fluoro-3-carboxypyridine-5-boronic acid** with various aryl halides.

Materials & Reagents:

- **2-Fluoro-3-carboxypyridine-5-boronic acid** (1.2 - 1.5 equivalents)

- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$) (0.5 - 5 mol%)[10]
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3) (2.0 - 3.0 equivalents)[10]
- Solvent (e.g., 1,4-dioxane/water, DMF/water)[10]
- Microwave synthesis vial with a stir bar

Experimental Workflow:

[Click to download full resolution via product page](#)

A typical workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

- Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add **2-Fluoro-3-carboxypyridine-5-boronic acid**, the aryl halide, the palladium catalyst, and the base.[\[10\]](#)

[\[11\]](#)

- Solvent Addition: Add the degassed solvent system to the vial.[11]
- Sealing: Securely seal the vial with a cap.[10]
- Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[10]
- Cooling: After the reaction is complete, allow the vial to cool to room temperature.[10]
- Work-up: Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.[10][11]
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to yield the final product.[10][11]

Conclusion

2-Fluoro-3-carboxypyridine-5-boronic acid is a readily available and highly effective reagent for introducing the fluorinated carboxypyridine moiety into organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists aiming to synthesize novel compounds with tailored properties. By understanding its commercial availability, handling requirements, and reaction protocols, researchers can confidently and safely leverage this versatile building block to advance their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aobchem.com [aobchem.com]
- 3. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 4. 2-Fluoro-5-pyridinecarboxylic acid [oakwoodchemical.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [commercial availability of 2-Fluoro-3-carboxypyridine-5-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1527647#commercial-availability-of-2-fluoro-3-carboxypyridine-5-boronic-acid\]](https://www.benchchem.com/product/b1527647#commercial-availability-of-2-fluoro-3-carboxypyridine-5-boronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com